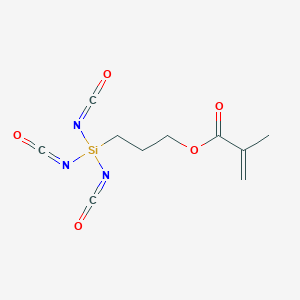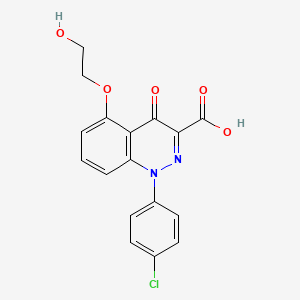
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cinnoline core
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the cinnoline core. The synthetic route may include the following steps:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the cinnoline core with ethylene oxide or similar reagents to introduce the hydroxyethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cinnoline core play crucial roles in its activity, enabling it to bind to specific enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-oxocinnoline-3-carboxylic acid: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
1-(4-Methylphenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The methyl group may alter its biological activity compared to the chlorophenyl group.
1-(4-Bromophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The bromine atom may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
160161-65-9 |
|---|---|
Formule moléculaire |
C17H13ClN2O5 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-4-6-11(7-5-10)20-12-2-1-3-13(25-9-8-21)14(12)16(22)15(19-20)17(23)24/h1-7,21H,8-9H2,(H,23,24) |
Clé InChI |
YBJKMXUEXSRQBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCO)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



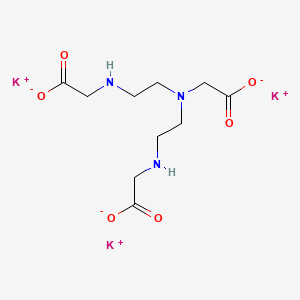
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
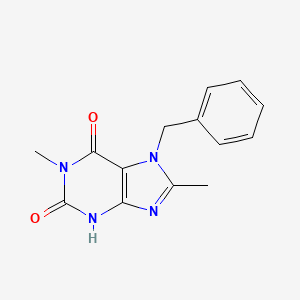
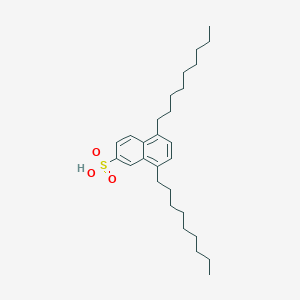
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
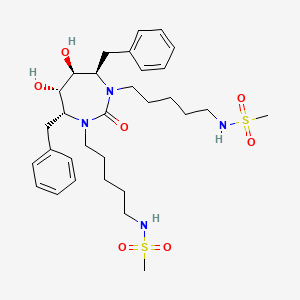

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
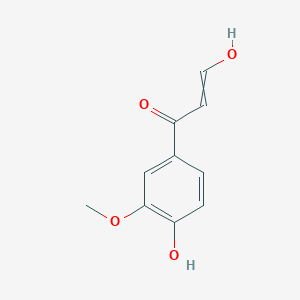
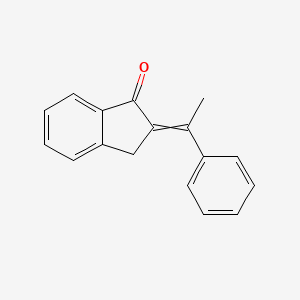
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
